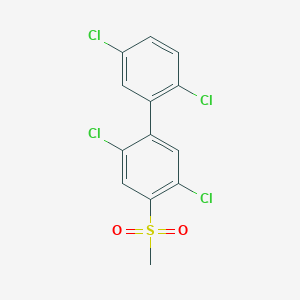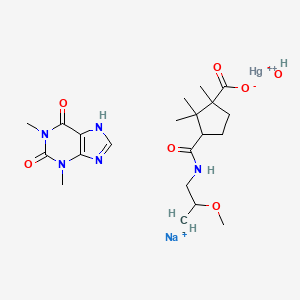
四氟硼酸𨫰
描述
Tropylium tetrafluoroborate is an organic compound with the formula [C7H7]+[BF4]−. It contains the tropylium cation and the non-coordinating tetrafluoroborate counteranion. This compound is a rare example of a readily isolable carbocation and appears as a white solid .
Synthesis Analysis
Tropylium tetrafluoroborate can be prepared by the reaction of cycloheptatriene with phosphorus pentachloride, followed by tetrafluoroboric acid . The tropylium ion is simple to synthesize in the laboratory . It’s also mentioned that the tropylium ion is formed by the protonation of tropine, which is a bicyclic organic compound found in plants such as Atropa belladonna and Hyoscyamus niger .Molecular Structure Analysis
The tropylium ion is a cyclic, planar organic cation with the chemical formula C7H7+. It has six π-electrons in its conjugated ring system, which gives it aromatic properties . The structure of the ion is reminiscent of the cycloheptatrienyl anion (tropylium’s isoelectronic counterpart) and is stabilized by the delocalization of the positive charge over the seven carbon atoms of the ring .Chemical Reactions Analysis
The tropylium ion is a non-benzenoid aromatic species that works as a catalyst. This chemical entity brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions . It also functions as a coupling reagent in synthetic reactions .Physical And Chemical Properties Analysis
Tropylium tetrafluoroborate is a white solid with a molar mass of 177.94 g·mol−1 . It decomposes at a melting point of 200 °C .科学研究应用
Catalysis in Organic Synthesis
Tropylium tetrafluoroborate: is a versatile catalyst in organic chemistry, facilitating a variety of transformations. Its ability to act as a Lewis acid makes it particularly useful in reactions such as hydroboration , ring contraction , and acetalization . The compound’s charged nature allows it to participate in nucleophilic/electrophilic reactions more readily than its neutral counterparts, making it a valuable tool in synthetic organic chemistry .
Synthesis of Macrocyclic and Cage Structures
The compound’s structural features enable it to assist in the synthesis of complex macrocyclic compounds and cage-like structures. This is particularly important in the development of new pharmaceuticals and materials where such frameworks are often required .
Hydration Reactions of Alkynes
Tropylium tetrafluoroborate: has been shown to catalyze the hydration of alkynes to carbonyl compounds. This reaction is atom-economic and provides a route to synthesize valuable synthetic substrates. The use of this compound as a catalyst offers a more environmentally friendly alternative to traditional metal-catalyzed processes .
Retro-Buchner Reactions
This compound is involved in Retro-Buchner reactions, which are used for the synthesis of arylcyclopropanes . Arylcyclopropanes are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
α-Cyanation of Imines
Tropylium tetrafluoroborate: is used in the α-cyanation of imines, a reaction that forms carbon-nitrogen bonds and is useful in the synthesis of amino acids, peptides, and other nitrogen-containing compounds .
Oxidative C-H Activation
The compound is also a reactant in the oxidative C-H activation of aliphatic aldehydes. This type of reaction is important for introducing functional groups into molecules, which can lead to the creation of complex molecular architectures .
Each of these applications demonstrates the compound’s utility in various fields of chemical research, highlighting its importance as a reagent and catalyst in modern synthetic chemistry. The ability to perform these reactions often with higher yields, under moderate conditions, and with fewer toxic byproducts, positions Tropylium tetrafluoroborate as a valuable asset in the pursuit of sustainable and efficient chemical processes .
作用机制
Target of Action
Tropylium tetrafluoroborate primarily targets alkynes . Alkynes are unsaturated hydrocarbons containing a carbon-carbon triple bond. They play a crucial role in organic synthesis due to their reactivity and versatility .
Mode of Action
Tropylium tetrafluoroborate acts as an organic Lewis acid promoter . It promotes the hydration reaction of alkynes, which is a fundamental and atom-economic synthetic protocol to access carbonyl compounds . This reaction often requires transition-metal catalysts or harsh reaction conditions to promote the addition of water to the carbon-carbon triple bond . Tropylium tetrafluoroborate can efficiently promote this reaction under simple conditions .
Biochemical Pathways
The primary biochemical pathway affected by Tropylium tetrafluoroborate is the hydration reaction of alkynes . This reaction leads to the formation of carbonyl compounds, which are valuable synthetic substrates . The hydration of alkynes is an atom-economic and versatile synthetic protocol .
Pharmacokinetics
It’s important to note that tropylium tetrafluoroborate is a white solid and is moisture sensitive , which may influence its bioavailability.
Result of Action
The result of Tropylium tetrafluoroborate’s action is the efficient promotion of the hydration reaction of alkynes . This leads to the formation of carbonyl compounds , which are valuable synthetic substrates and can be used in a variety of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tropylium tetrafluoroborate. For instance, it is moisture sensitive , which means its efficacy and stability could be affected by the presence of water or humidity in the environment. Furthermore, it is used as an organic Lewis acid to efficiently promote the hydration reaction of alkynes under simple reaction conditions , suggesting that it may be less effective under complex or harsh conditions.
安全和危害
未来方向
The tropylium ion has been utilized in a variety of organic conversions, and the last two decades have witnessed a phenomenal upsurge in its utilization . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling . Therefore, it is expected that the tropylium ion and its derivatives can certainly be utilized further in host–guest and polymerization chemistry .
属性
IUPAC Name |
cyclohepta-1,3,5-triene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQHTIKOZVGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301068844 | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropylium tetrafluoroborate | |
CAS RN |
27081-10-3 | |
| Record name | Tropylium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027081103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPYLIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS83J4CRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tropylium tetrafluoroborate?
A1: Tropylium tetrafluoroborate has the molecular formula C7H7BF4 and a molecular weight of 177.98 g/mol. []
Q2: How is the structure of the Tropylium cation stabilized?
A2: The Tropylium cation (C7H7+) exhibits exceptional stability due to its aromatic character. It possesses 6 π electrons delocalized over its seven-membered ring, fulfilling Hückel's rule for aromaticity. []
Q3: What spectroscopic techniques are used to characterize Tropylium tetrafluoroborate?
A3: Common techniques include 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information on the structure, bonding, and electronic environment within the molecule. [, , ]
Q4: How does Tropylium tetrafluoroborate react as an electrophile?
A4: The positively charged, electron-deficient Tropylium cation readily reacts with electron-rich species (nucleophiles). This electrophilic nature allows it to participate in reactions like electrophilic aromatic substitutions and additions. [, ]
Q5: Can you give an example of Tropylium tetrafluoroborate's use in synthesizing heptafulvenes?
A5: Tropylium tetrafluoroborate reacts with tertiary carbanions containing leaving groups, forming covalent adducts. These adducts can be further transformed into heptafulvene derivatives. []
Q6: How is Tropylium tetrafluoroborate employed in the synthesis of 7-alkynyl cycloheptatrienes?
A6: Copper(I)-catalyzed cross-coupling reactions between terminal alkynes and Tropylium tetrafluoroborate provide efficient access to 7-alkynyl cycloheptatrienes. This method displays broad functional group tolerance and applicability in late-stage functionalization of natural products. [, ]
Q7: Are there any reports on using Tropylium tetrafluoroborate in the synthesis of barbaralyl-substituted allenyl acid esters?
A7: Yes, recent research demonstrates that copper(I)-catalyzed cross-coupling rearrangements of terminal alkynes with Tropylium tetrafluoroborate yield barbaralyl-substituted allenyl acid esters. Mechanistic studies suggest a copper carbene intermediate is formed through the cycloisomerization of a π-alkyne-Cu(I) complex, followed by migratory insertion with another terminal alkyne. [, ]
Q8: How does Tropylium tetrafluoroborate function as a hydride abstractor?
A8: Tropylium tetrafluoroborate can abstract hydride ions (H-) from suitable substrates due to the high stability of the resulting cycloheptatriene. This property is utilized in various organic transformations. []
Q9: Can you elaborate on the reaction of Tropylium tetrafluoroborate with lithium cyclopentadienides?
A9: This reaction produces a mixture of isomeric dihydrosesquifulvalenes. Further lithiation and reaction with molybdenum complexes lead to the formation of sesquifulvalene complexes. These complexes can be further modified to obtain bimetallic complexes with bridged cyclopentadienylcycloheptatrienyl ligands. []
Q10: How does solvent influence the reactivity of Tropylium tetrafluoroborate?
A10: The choice of solvent can impact the extent of ion pairing between the Tropylium cation and tetrafluoroborate anion, thereby influencing its reactivity. Polar solvents tend to favor dissociated ions, leading to increased reactivity. [, ]
Q11: Have computational methods been employed to study Tropylium tetrafluoroborate?
A11: Yes, computational techniques like DFT calculations have been used to investigate the mechanism of reactions involving Tropylium tetrafluoroborate. They provide insights into transition states, intermediates, and energy profiles, aiding in understanding reaction pathways. []
Q12: Has the structure-activity relationship (SAR) of Tropylium tetrafluoroborate derivatives been explored?
A12: While limited information is available on specific SAR studies of Tropylium tetrafluoroborate, research on related tropylium salts suggests that substituents on the seven-membered ring can influence its electrophilicity and reactivity. [, ]
Q13: Are there any QSAR models developed for predicting the reactivity of Tropylium tetrafluoroborate and its analogues?
A13: While specific QSAR models focusing solely on Tropylium tetrafluoroborate are scarce, researchers often utilize computational tools and databases to predict the reactivity of similar cyclic carbocations based on their structural features and electronic properties. []
Q14: What is the stability of Tropylium tetrafluoroborate under different conditions?
A14: It is generally stable under anhydrous conditions, but can be hydrolyzed in the presence of water. It is essential to store and handle this compound appropriately to prevent degradation. []
Q15: Are there any specific materials that should be avoided when working with Tropylium tetrafluoroborate?
A15: Strong nucleophiles, reducing agents, and strong bases should be avoided due to their potential reactivity with Tropylium tetrafluoroborate. Additionally, materials susceptible to electrophilic attack should be handled with caution. []
Q16: Has the performance of Tropylium tetrafluoroborate been evaluated under continuous flow conditions?
A16: Yes, research has explored the use of Tropylium tetrafluoroborate in continuous flow systems for prenylation reactions of phenols. These studies aim to improve reaction efficiency and scalability. []
Q17: Are there any known charge-transfer complex formations involving Tropylium tetrafluoroborate?
A17: Yes, Tropylium tetrafluoroborate forms charge-transfer inclusion complexes with pillar[6]arenes. The cavity size of the pillar[6]arenes plays a crucial role in complex formation. []
Q18: Has the complexation behavior of Tropylium tetrafluoroborate with crown ethers been investigated?
A18: Yes, studies have investigated the interaction of Tropylium tetrafluoroborate with dibenzo-24-crown-8, revealing encapsulation of the Tropylium ion within the crown ether cavity through charge-transfer π-π interactions. []
Q19: Have any crystallographic studies been conducted on Tropylium tetrafluoroborate and its complexes?
A19: X-ray crystallographic studies have been conducted on various Tropylium tetrafluoroborate complexes to elucidate their three-dimensional structures and provide insights into bonding modes and intermolecular interactions. [, , ]
Q20: Are there any strategies for recycling or managing waste generated from processes involving Tropylium tetrafluoroborate?
A20: While specific recycling protocols for Tropylium tetrafluoroborate are not widely established, responsible waste management practices are crucial. This includes following appropriate disposal guidelines for chemical waste and exploring potential methods for recovering valuable components. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




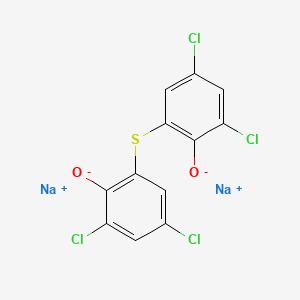
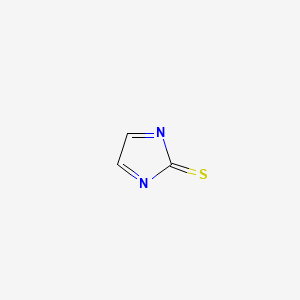
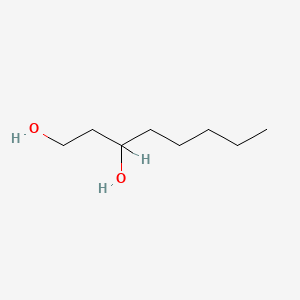
![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)

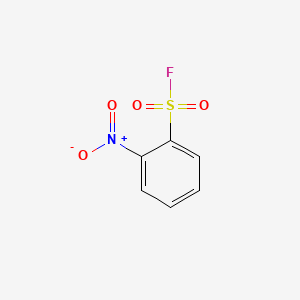
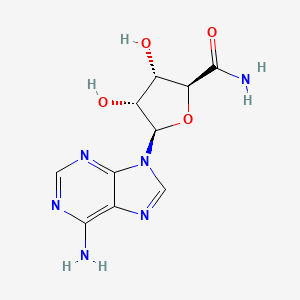
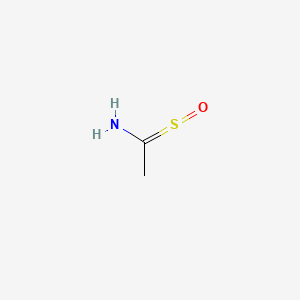

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
